4-fluoro-5-methoxy-1-methyl-1H-indole
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Overview
Description
4-fluoro-5-methoxy-1-methyl-1H-indole is a synthetic indole derivative. Indole derivatives are significant heterocyclic compounds found in various natural products and drugs. They play a crucial role in cell biology and have been extensively studied for their biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the use of methanesulfonic acid under reflux conditions in methanol to yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-5-methoxy-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
4-fluoro-5-methoxy-1-methyl-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-fluoro-5-methoxy-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1H-indole: Another indole derivative with similar biological activities.
5-methoxy-1H-indole: Shares the methoxy group but lacks the fluoro substituent.
1-methyl-1H-indole: Lacks both the fluoro and methoxy groups but retains the indole core.
Uniqueness
4-fluoro-5-methoxy-1-methyl-1H-indole is unique due to the presence of both fluoro and methoxy groups, which can enhance its biological activity and chemical reactivity compared to other indole derivatives .
Properties
Molecular Formula |
C10H10FNO |
---|---|
Molecular Weight |
179.19 g/mol |
IUPAC Name |
4-fluoro-5-methoxy-1-methylindole |
InChI |
InChI=1S/C10H10FNO/c1-12-6-5-7-8(12)3-4-9(13-2)10(7)11/h3-6H,1-2H3 |
InChI Key |
HGMVGAMWXOMPBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2F)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.